Journal Name:Small
Journal ISSN:1613-6810
IF:15.153
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1613-6829
Year of Origin:2005
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:1036
Publishing Cycle:Monthly
OA or Not:Not
Aliphatic hydrocarbons in the lichen class Lecanoromycetes and their potential use as chemotaxonomic indicators and biomarkers
Small ( IF 15.153 ) Pub Date: 2023-03-17 , DOI: 10.1016/j.orggeochem.2023.104588
Lichens are found in a wide range of terrestrial habitats and have important roles in terrestrial ecosystems. However, because lichens are easily decomposed and are rarely preserved as fossils, their paleoenvironmental ecology and evolutionary history remain a mystery. We performed lipid analyses on 29 lichen samples belonging to Lecanoromycetes, the largest class of lichens, from several locations in Japan, to determine their potential for use as taxonomic tools and biomarkers. We found that the lichens contained aliphatic hydrocarbons, including n-alkanes, alkenes, and long-chain branched alkanes, fernenes, diploptene, and hop-21-ene. Lichens with a green algal photobiont (photosynthetic symbiotic algae) contained 1,8-heptadecadiene or 6,9-heptadecadiene and 8- and 7-heptadecene, whereas lichens with cyanobacteria as a photobiont did not contain the heptadecadienes but did contain octadecene, nonadecene and nonadecadiene. These differences in characteristics could be attributed to phylogenetic differences in the photobionts that comprised the lichens, indicating that the alkene composition could be used for lichen chemotaxonomy. Although additional research is needed to confirm that this signal gets preserved in sedimentary archives, our results suggest a previously unknown origin for the C17–C19 alkenes in sediments and imply that these components could be used to reconstruct the past composition of lichens.
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Bacterial reworking of particulate organic matter in a dynamic marginal sea: Implications for carbon sequestration
Small ( IF 15.153 ) Pub Date: 2023-03-07 , DOI: 10.1016/j.orggeochem.2023.104583
Concentrations of particulate organic carbon (POC) and total hydrolyzable amino sugars (THAS) were measured along a transect of the dynamic South Yellow Sea (SYS) to investigate the bioreactivity and bacterial reworking of particulate organic matter (POM). Results showed that POM bioavailability was linked with primary production, as revealed by the significant correlation between chlorophyll-a concentrations and the diagenetic indicator glucosamine/galactosamine (GlcN/GalN). Production of bioavailable POM could rapidly stimulate microbial activity, generating hot spots of heterotrophic alteration. Lower GlcN/GalN ratios (<3) observed in the entire SYS indicate that POM underwent extensive microbial alteration. In particular, extremely low GlcN/GalN ratios (∼0.7) were found in the Yellow Sea Cold Water Mass, reflecting high bacterial alteration of POM. Estimates based on the bacterial biomarker muramic acid showed that on average ∼13% of POM in the SYS was of bacterial origin. Elevated bacterial contributions were found in both nearshore and offshore areas. Strong mixing in the nearshore and the presence of cyclonic eddies in offshore waters may increase the residence time of POM in the water column and thus promote bacterial transformation of POM. Overall, our findings indicate that bacterial reworking of POM varies with productivity and that the extensive bacterial transformation of the remaining POM observed in the water column probably enhances long-term carbon sequestration.
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Comment: Suppression of vitrinite reflectance by bitumen generated from liptinite during hydrous pyrolysis of artificial source rock by Peters et al. (2018)
Small ( IF 15.153 ) Pub Date: 2023-05-29 , DOI: 10.1016/j.orggeochem.2023.104628
Peters et al. (2018) provide new hydrous pyrolysis data in defining the coal-reflectance and the suppressed-reflectance trends that source rocks may follow during their thermal maturation. The difference in the two trends is between hydrous pyrolysis temperatures of 300 to 360 °C for 72-hour durations. As implied in their title the suppressed-reflectance of vitrinite is a result of bitumen generation from liptinite during hydrous pyrolysis. Their experimental results do show that coal reflectance is lower when mixed with isolated liptinite encased in G-class Portland cement. However, there are published and omitted experimental data that they did not include in their interpretations. These are addressed as concerns and include early experiments of mixtures of Liptinite in source rocks mixed with coal that do not show a reduced reflectance of the coal. Earlier publications show that some source rocks with oil-prone Type-II kerogens also follow the suppressed-reflectance trend. Resinites did not cause reductions in coal reflectance. The validity of using G-class Portland cement as an artificial rock is not established and is unlikely to be an appropriate representative of natural shales. Reflectance suppression by free radicals are also feasible and more research is needed to better define the causes of the suppression.
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Incorporation of wet gases to kerogen in petroleum formation and evolution
Small ( IF 15.153 ) Pub Date: 2023-04-07 , DOI: 10.1016/j.orggeochem.2023.104605
The formation mechanism for thermogenic gas remains unresolved. Disputes are focused on: (1) stability barrier for decomposition of oil to gas and wet gas to methane, and (2) inconsistence in dryness ratio (C1/ΣC1–5) between gases produced in pyrolysis experiments and in natural reservoirs. Here, we demonstrate the variation trend of dryness ratio (C1/ΣC1–5) with temperatures and thermal stress levels, and the correlation of dryness ratios with the yields of liquid components (ΣC8+) in confined pyrolysis experiments (gold capsules) of twenty coals. At both heating rates of 2 and 20 °C/h, dryness ratios of gaseous hydrocarbons at first decrease, and then increase with increasing temperatures and thermal stress levels. Dryness ratios of produced gases can be very high in the range of 66.3–95.7 wt% at initial temperature about 334 °C and heating rate of 20 °C/h, corresponding to EASY%Ro 0.56. We suggest that these gases are not the original products released from kerogen, but have been altered via wet gas incorporation to kerogen. Larger oil molecules (C8+) are more competitive in incorporating to kerogen compared with wet gases, and therefore, prohibit wet gas incorporation, leading to the observed trend of gas dryness ratios with increasing temperature and maturity and the negative correlation between dryness ratios and the yields of liquid components (ΣC8+). The conflicting results between the yields and carbon isotopes of wet gases produced in the isothermal confined pyrolysis experiments for coal plus oil can be well interpreted using the reaction mechanism that wet gases incorporate to kerogen while oil components retard this incorporation. Once free oil and wet gas molecules are reincorporated to kerogen, the bound molecules can easily decompose to smaller molecules due to substantial reduction of activation energy for carbon-carbon bond rupture. Petroleum formation from kerogen can be a recycling process: kerogen first releases oil compounds, and then free molecules reincorporate to kerogen and further decompose to smaller molecules, and finally to methane.
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Short-chain n-alkanes in benthic mats and mosses from the Larsemann Hills, East Antarctica
Small ( IF 15.153 ) Pub Date: 2023-03-17 , DOI: 10.1016/j.orggeochem.2023.104587
Variation in leaf colour (green, red and grey) of moss and lake benthic mats in Antarctica is often linked to water stress and ultraviolet light (UV-B) exposure. Changes in the abundance of organic compounds, such as pectin and phenols, are associated with mechanisms protecting against desiccation and UV radiation. However, the function of n-alkanes, especially against UV radiation, is rarely examined. Here, gas chromatography–mass spectrometry and Fourier-transform infrared spectroscopy analyses were performed to study the variation in n-alkanes in freshwater lake benthic mats and mosses collected from the Larsemann Hills in East Antarctica. Stable isotopes of organic carbon and nitrogen, environmental DNA characterisation and microscopy-based analyses are used to estimate the presence of cyanobacteria, algae and diatoms in moss and benthic mat consortia. Variation in the short-chain (n-C17 to n-C20) versus long-chain (n-C21 to n-C30) n-alkanes in the moss and benthic mats with their colour were noted. The research links the relative abundance of short-chain n-alkanes to the UV-B exposure and proposes that Antarctic mosses and benthic mats synthesise short-chain n-alkanes for protection against UV-B.
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Modeling the decomposition signal and correcting bulk organic data from a peat deposit, a case study at low latitudes (Cameroon)
Small ( IF 15.153 ) Pub Date: 2023-03-17 , DOI: 10.1016/j.orggeochem.2023.104589
Organic compounds are widely used for paleoclimatic and paleoenvironmental reconstructions. Bulk organic proxies, however, are more complicated to interpret due to the multiple causes of variation in climatic and environmental conditions and the degree of diagenetic alteration. As labile compounds, rich in easily degradable function and generally richer in heteroatoms such as oxygen and nitrogen, decompose, the remaining organic matter becomes progressively richer in refractory carbon and its carbon content increases. Thus, in a peat deposit composed almost entirely of organic matter, total organic carbon (TOC) is expected to increase with time and depth, which could mask the paleoclimatic signal. We propose a simple model for peat sediments to remove the decomposition signal based on a logarithmic function fitted with a partial dataset where decomposition is the main parameter. The subtraction of the obtained logarithmic function to the raw data (i.e., measured data) leads to “residual” data. We discuss the influence of different parameters (water table depth, vegetation, microbial community) on the “residual” data and their possible link to paleoclimatic and paleoenvironmental variations. This method is tested on bulk elemental and isotopic data obtained from a new peat core from the Adamawa Plateau (North-East Cameroon) covering nearly 10 ka cal BP. Comparison with Rock-Eval® parameters highlights similar variations between the Hydrogen Index and residual TOC variations, supporting the interpretation based on residual TOC. Our approach allows to extract paleoenvironmental information from decomposition-prone bulk organic proxies and can be generalized to peat deposits where decomposition plays a major role in controlling bulk data.
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Combining Rock-Eval® thermal analysis and thermochemolysis to evaluate the influence of forest management on soil organic matter quality and stability
Small ( IF 15.153 ) Pub Date: 2023-03-12 , DOI: 10.1016/j.orggeochem.2023.104585
The effect of forest management practices on carbon quality is poorly documented. To assess changes in the quality and stability of soil organic carbon (SOC) of a temperate forest upon human activities, we investigated soil from forests (i) developed following natural regeneration after clearcutting 20 and 40 years ago, (ii) developed following afforestation on an abandoned crop area 40 years ago and (iii) in an area where regular clear-cut (with wood residues input) was conducted 40 years ago. Topsoil and subsoil layers were collected (0–20 cm and 50–80 cm). Soil organic matter (OM) was characterized by elemental analysis (total carbon and total nitrogen), thermal analysis (Rock-Eval®) and thermochemolysis (i.e., Py-GC/MS in the presence of tetramethylammonium hydroxide (TMAH)). In addition, a size fractionation to separate the labile coarse fraction (50–2000 μm) from the fine fraction (<50 µm) was performed. These fractions were analyzed by thermal analysis.Despite no measurable differences in carbon and nitrogen contents, the characterization of the OM by thermal analysis, and the relative quantification of OM compounds revealed differences in the composition in OM for the topsoil layers. The thermal analysis clearly distinguished sites with inputs of woody residues (higher HI) with a higher relative contribution of lignin and cutin/suberin compounds. However, the OM thermal stability seems mainly controlled by the organo-mineral interactions rather than chemical composition. Combination of Rock-Eval® thermal analysis and Py-GC/MS suggests that thermal stability cannot be used as an indicator of stability in specific contexts where pedogenetic processes are deeply modified by regular and extensive anthropogenic inputs of woody residues.
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Formation mechanism of thiadiamondoids: evidence from thermochemical sulfate reduction simulation experiments with model compounds
Small ( IF 15.153 ) Pub Date: 2023-01-04 , DOI: 10.1016/j.orggeochem.2022.104554
High concentrations of thiadiamondoids together with elevated H2S are indicative of the occurrence and extent of thermochemical sulfate reduction (TSR). However, the obscure formation mechanism and accumulation timing of thiadiamondoids restricts their application in TSR evaluation. In this study, TSR simulation experiments with MgSO4 and three model compounds, namely adamantane, 1-methyladamantane, and diamantane, were performed in gold tubes in high pressure reactors. The gaseous hydrocarbons and liquid products generated from the model compounds by TSR were identified and quantified. According to the H2S yields from the three model compounds, the susceptibility to TSR of three model compounds is 1-meththyladamantane > adamantane > diamantane. Four types of compound groups with diamondoid structure were detected in the liquid products: from high to low abundance these are diamondoidyl ketones, diamondoidyl alcohols, diamondoidthiols and thiadiamondoids, respectively. Thiadiamondoids can be generated from C0-alkylated diamondoid species by TSR. During the TSR process, the concentrations of both diamondoidyl alcohols and diamondoidthiols first increased within the maturity range 0.89–1.09 Easy%Ro and then decreased at maturity > 1.09 Easy%Ro. The rapid decrease in concentration of diamondoidthiols does not correspond to increasing thiadiamondoids, suggesting that diamondoidthiols may not be reaction intermediates for thiadiamondoids in laboratory experiment conditions. In the TSR simulation experiments, slowly increasing concentrations of diamondoidyl ketones correspond to slowly increasing concentrations of thiadiamondoids. For the synthesis mechanism of thiaadamantanes derived from thiaadaamantane-4,8-dione, we propose that the diamondoidyl ketones could be reaction intermediates in thiadiamondoid formation. The thiadiamondoids in petroleum could have two different formation mechanisms: (1) low-temperature cationic carbon ion rearrangement in diagenesis to early catagenesis stages, in which thiadiamondoids are derived from the diagenetic products of polycyclic thiols in the source rock; and (2) a free sulfur radical mechanism that occurs in the TSR process at high temperature in the middle catagenesis to metagenesis stages. During the TSR process, free sulfur radicals attack the diamondoidyl ketones generated in the first stage of TSR and open the cage structure. Then the carbonyl carbon atom is replaced by a sulfur atom, followed by cyclization to form thiadiamondoids. Based on the H2S yields in the TSR simulation experiments with diamondoid model compounds, most thiadiamondoids formed in the second stage of the autocatalyzed TSR process within the maturity range of 1.09–1.21 Easy%Ro.
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Reservoir oil geochemistry in the northern Western Desert of Egypt – High-resolution mass spectrometry and stable carbon isotope characterization
Small ( IF 15.153 ) Pub Date: 2022-12-31 , DOI: 10.1016/j.orggeochem.2022.104545
Fourier transform-ion cyclotron resonance-mass spectrometry (FT-ICR-MS) with negative ion electrospray ionization (ESI-N) and positive ion atmospheric pressure photoionization (APPI-P), and compound-specific carbon isotope measurements together with conventional biomarker analyses were applied on 13 crude oil samples from Cretaceous reservoirs in the Shushan, Dahab/Mireir, and Abu Gharadig basins of the northern Western Desert of Egypt to identify their origin, maturity, alteration level, and petroleum relationships. Five oil families were identified, and the FT-ICR-MS data enabled a differentiation between crude oils with terrigenous, marine, and mixed organic matter input based on polar compounds. The dominance of acidic (ESI-N) and low-polarity (APPI-P) oxygen-containing compounds in the Shushan oils reflects land plant material input and oxic depositional conditions for their source rocks. The abundance of oxygen-containing compounds gradually decreases in the NE-Abu Gharadig and Dahab/Mireir oils (source rocks: mixed Type III/II organic matter (OM)) to reach minimum values in the marine-dominated Abu Gharadig oils. Based on compound-specific carbon isotopes and hydrocarbon biomarkers, the Shushan Basin hosts two different oil families from source rocks with Type III OM that likely reveal different thermal maturities and ages. The detected APPI-P aromatic hydrocarbons together with other molecular maturity ratios suggest a higher thermal maturity for the Shushan family A and Abu Gharadig oils than for oils of Shushan family B and from the Dahab/Mireir Basins, respectively.
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Effect of salinity on the preservation of plant-derived n-alkyl compounds in the terrestrial-aquatic interface
Small ( IF 15.153 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.orggeochem.2023.104653
In sediments, plant biomolecules (n-alkanes and fatty acids) serve as robust proxies in paleoenvironmental studies. Although the factors controlling preservation and isotopic composition of plant biomolecules are comprehended in soil systems, the effect of change in depositional environments in land-sea interfaces, especially in hypersaline environments, is not well constrained. In this study, we observed that in bed sediments, the plant biomolecules are preserved with carbon preference index (CPI) values >1 in high molecular weight (HMW) n-alkanes in the hypersaline, metahaline, and euhaline regions of the Pulicat lagoon, India. However, in sub-surface sediments (up to 70 cm depth), the CPI values are consistently 1 in the euhaline and metahaline regions. In the hypersaline region, the alteration of plant biomolecules possibly results from halophilic bacterial degradation and fatty acids to n-alkanes reduction in anaerobic conditions (pristane/phytane value 1, the higher δ13CFA-ALK value suggests the alteration of fatty acids as well. This study suggests that if plant-derived n-alkanes are altered, the δ13C values and distribution patterns of plant-derived fatty acids should be critically evaluated before using it as an alternative proxy in coastal environments.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.10 171 Science Citation Index Science Citation Index Expanded Not
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